Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene is a brominated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. This organobromine compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its bromine substituent enhances reactivity, enabling selective functionalization for cross-coupling reactions such as Suzuki or Stille couplings. The dibenzothiophene core provides structural rigidity and electronic properties, making it valuable in optoelectronic materials and coordination chemistry. High purity grades ensure consistent performance in research and industrial processes. The compound’s stability and well-characterized reactivity profile make it a reliable building block for complex molecular architectures.
3-Bromodibenzothiophene structure
3-Bromodibenzothiophene structure
Product name:3-Bromodibenzothiophene
CAS No:97511-04-1
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616

3-Bromodibenzothiophene Chemical and Physical Properties

Names and Identifiers

    • 3-BROMODIBENZOTHIOPHENE
    • 3-Bromodibenzo[b,d]thiophene
    • 3-bromo-dibenzothiophene
    • FDPBPKDNWCZVQR-UHFFFAOYSA-N
    • 3-Bromodibenzothiophene (ACI)
    • F18747
    • SY237587
    • SCHEMBL258838
    • 97511-04-1
    • SB66893
    • DA-21007
    • XDA51104
    • 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
    • 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • B5452
    • 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
    • Dibenzothiophene,3-bromo-
    • AKOS027322912
    • CS-0155956
    • AS-57871
    • MFCD11052997
    • 3-Bromodibenzothiophene
    • MDL: MFCD11052997
    • Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
    • InChI Key: FDPBPKDNWCZVQR-UHFFFAOYSA-N
    • SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

Computed Properties

  • Exact Mass: 261.94518g/mol
  • Monoisotopic Mass: 261.94518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Density: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 97.0 to 101.0 deg-C
  • Solubility: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5452-1G
3-Bromodibenzothiophene
97511-04-1 >98.0%(GC)
1g
¥525.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B40045-250mg
3-Bromodibenzo[b,d]thiophene
97511-04-1 98%
250mg
¥84.0 2022-10-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5452-5G
3-Bromodibenzothiophene
97511-04-1 >98.0%(GC)
5g
¥1750.00 2024-04-15
abcr
AB495179-5 g
3-Bromodibenzo[b,d]thiophene; .
97511-04-1
5g
€230.90 2023-04-19
abcr
AB495179-25 g
3-Bromodibenzo[b,d]thiophene; .
97511-04-1
25g
€642.10 2023-04-19
eNovation Chemicals LLC
Y1190849-5g
3-Bromodibenzothiophene
97511-04-1 97%
5g
$180 2023-09-01
A2B Chem LLC
AB53240-1g
3-Bromodibenzothiophene
97511-04-1 98%
1g
$19.00 2024-07-18
1PlusChem
1P003AUW-10g
3-Bromodibenzothiophene
97511-04-1 98%
10g
$160.00 2024-04-19
1PlusChem
1P003AUW-250mg
3-Bromodibenzothiophene
97511-04-1 98%
250mg
$6.00 2024-04-19
A2B Chem LLC
AB53240-10g
3-Bromodibenzothiophene
97511-04-1 98%
10g
$146.00 2024-07-18

3-Bromodibenzothiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ;  rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ;  pH 7 - 8, cooled
Reference
Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ;  cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
Reference
Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof
, China, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of spiro compound for organic electric element and electronic device
, Korea, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
Reference
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ;  25 min, -5 °C
Reference
Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  S8 Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
Reference
Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange
Wang, Ming; Fan, Qiaoling; Jiang, Xuefeng, Organic Letters, 2016, 18(21), 5756-5759

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
Reference
Synthesis of substituted dibenzothiophene compound
, China, , ,

Production Method 8

Reaction Conditions
Reference
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; Song, He-Xin; Yan, Si-Shun; Yuan, Rong; Ye, Jian-Heng; et al, Green Chemistry, 2023, 25(16), 6194-6199

Production Method 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Potassium thioacetate Catalysts: 1,10-Phenanthroline ,  Copper(II) triflate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Reference
Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt
Wang, Ming; Wei, Jianpeng; Fan, Qiaoling; Jiang, Xuefeng, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

Production Method 10

Reaction Conditions
Reference
Product class 6: dibenzothiophenes
Andrews, M. D., Science of Synthesis, 2001, 10, 211-263

Production Method 11

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Potassium thioacetate Catalysts: 1,10-Phenanthroline ,  Copper(II) triflate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Reference
A process for preparing diaryl thioethers
, China, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof
, Korea, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  S8 Solvents: Dimethyl sulfoxide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
Reference
Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ;  30 min, rt
Reference
Preparation of 3-bromodibenzothiophene
, China, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ;  16 h, rt
Reference
Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings
Gauchot, V.; Sutherland, D. R.; Lee, A.-L., Chemical Science, 2017, 8(4), 2885-2889

Production Method 16

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Reference
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; Deng, Guigang; Li, Hanjie; Liu, Bingxin; Tan, Qitao ; et al, Organic Letters, 2018, 20(17), 5439-5443

Production Method 17

Reaction Conditions
1.1 Reagents: Nitrosylsulfuric acid ,  Copper bromide (CuBr) ,  Hydrogen bromide
Reference
Synthesis of monoamino and monohydroxydibenzothiophenes
Kudo, Hirotaka; Castle, Raymond N.; Lee, Milton L., Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

Production Method 18

Reaction Conditions
Reference
Preparation of tertiary amines
, China, , ,

3-Bromodibenzothiophene Raw materials

3-Bromodibenzothiophene Preparation Products

Additional information on 3-Bromodibenzothiophene

Introduction to 3-Bromodibenzothiophene (CAS No. 97511-04-1)

3-Bromodibenzothiophene, with the chemical identifier CAS No. 97511-04-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the dibenzothiophene family, characterized by a fused ring system consisting of two benzene rings connected by a sulfur atom. The introduction of a bromine substituent at the 3-position enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of biologically active molecules.

The structural framework of 3-Bromodibenzothiophene imparts unique electronic and steric properties, making it a valuable building block for designing novel compounds with potential applications in drug discovery and advanced material engineering. Its molecular structure, featuring a rigid thiophene ring and a bromine atom as an electrophilic center, facilitates diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactivities have positioned 3-Bromodibenzothiophene as a cornerstone in synthetic methodologies aimed at constructing complex molecular architectures.

In recent years, the pharmaceutical industry has increasingly leveraged 3-Bromodibenzothiophene as a scaffold for developing small-molecule drugs with therapeutic potential. Its dibenzothiophene core is frequently found in natural products and bioactive compounds, suggesting its biological relevance. For instance, derivatives of 3-Bromodibenzothiophene have been explored in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The bromine atom at the 3-position serves as a handle for further functionalization, enabling the creation of structurally diverse analogs with tailored pharmacological properties.

One of the most compelling applications of 3-Bromodibenzothiophene lies in its role as a precursor for organic semiconductors and optoelectronic materials. The conjugated system inherent to its structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have demonstrated that incorporating 3-Bromodibenzothiophene into polymer or small-molecule backbones can enhance device performance by improving molecular ordering and charge mobility. This has spurred interest in developing novel 3-Bromodibenzothiophene-based materials for next-generation electronic applications.

The synthesis of 3-Bromodibenzothiophene typically involves bromination reactions on dibenzothiophene precursors under controlled conditions. Advanced synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been optimized to achieve high yields and selectivity. These methodologies are crucial for producing derivatives of 3-Bromodibenzothiophene with specific substituents that modulate their biological activity or material properties. The growing demand for high-purity 3-Bromodibenzothiophene has led to improvements in purification techniques, ensuring that researchers can access this compound with minimal impurities for sensitive applications.

Recent studies have highlighted the potential of 3-Bromodibenzothiophene in medicinal chemistry by demonstrating its role as an intermediate in the synthesis of novel scaffolds with enhanced binding affinity to biological targets. For example, modifications at the 3-position have been shown to influence receptor interactions, leading to compounds with improved pharmacokinetic profiles. Additionally, computational modeling has been employed to predict the structural features of 3-Bromodibenzothiophene derivatives that correlate with biological activity, accelerating the drug discovery process.

The versatility of 3-Bromodibenzothiophene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of natural products that exhibit bioactivity against pests and pathogens. By functionalizing the bromine atom or introducing additional substituents, researchers can generate compounds with potent agrochemical properties while maintaining environmental safety profiles. This dual utility underscores the importance of 3-Bromodibenzothiophene as a multifunctional platform for innovation across multiple scientific disciplines.

As research progresses, the applications of 3-Bromodibenzothiophene are expected to expand further, driven by advancements in synthetic chemistry and material science. The development of new catalytic systems and green chemistry approaches will likely enhance the accessibility and sustainability of producing this valuable compound. Furthermore, interdisciplinary collaborations between chemists, biologists, and engineers will foster novel applications that push the boundaries of what is possible with this versatile heterocycle.

In conclusion,3-Bromodibenzothiophene (CAS No. 97511-04-1) represents a cornerstone compound in modern chemical research due to its broad utility across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to evolve,3-Bromodibenzothiophene derivatives will undoubtedly play a pivotal role in shaping future advancements across multiple industries.

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Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene
A852716
Purity:99%/99%
Quantity:10g/25g
Price ($):180.0/378.0